molecular formula C22H25N5O B5957871 1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one

1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one

Cat. No.: B5957871
M. Wt: 375.5 g/mol
InChI Key: SYSKNQYMIJUJJB-UHFFFAOYSA-N
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Description

1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one is a complex organic compound that features a pyrazole ring, an imidazolidinone moiety, and a phenyl group

Preparation Methods

The synthesis of 1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-methyl-1-phenylpyrazole, which is then subjected to a series of reactions to introduce the ethylamino and phenyl groups. The final step involves the formation of the imidazolidinone ring under specific reaction conditions, such as the use of a suitable base and solvent .

Chemical Reactions Analysis

1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazolidinone ring or the pyrazole ring can be modified.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide.

Scientific Research Applications

1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The imidazolidinone moiety may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-[[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-16(21-15-25-27(17(21)2)20-6-4-3-5-7-20)24-14-18-8-10-19(11-9-18)26-13-12-23-22(26)28/h3-11,15-16,24H,12-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSKNQYMIJUJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(C)NCC3=CC=C(C=C3)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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